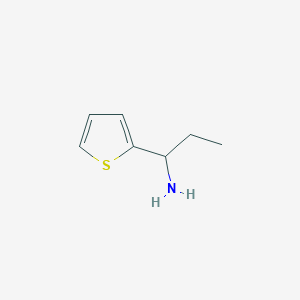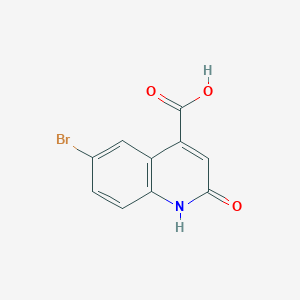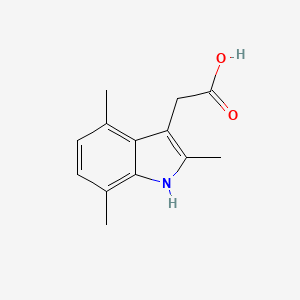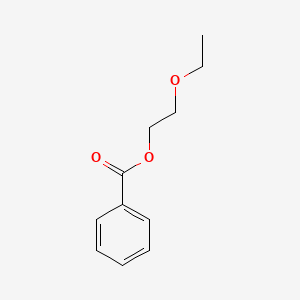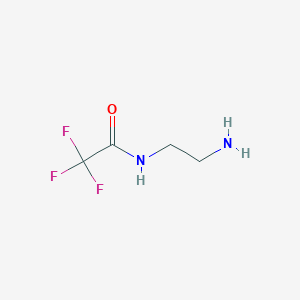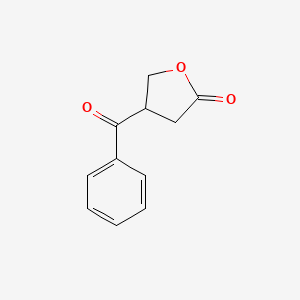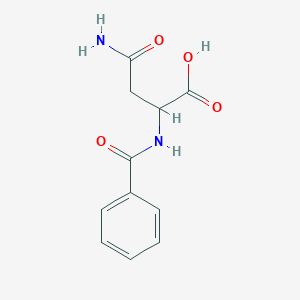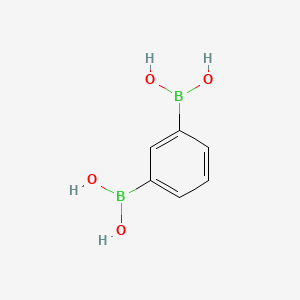
2-Benzyl-3-chloroquinoxaline
Vue d'ensemble
Description
2-Benzyl-3-chloroquinoxaline is an organic compound with the molecular formula C15H11ClN2 . It belongs to a family of heterocyclic compounds called quinoxalines .
Molecular Structure Analysis
The molecular structure of 2-Benzyl-3-chloroquinoxaline consists of 15 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The InChI code for this compound is 1S/C15H11ClN2/c16-15-14 (10-11-6-2-1-3-7-11)17-12-8-4-5-9-13 (12)18-15/h1-9H,10H2 .Physical And Chemical Properties Analysis
2-Benzyl-3-chloroquinoxaline has a molecular weight of 254.72 . The melting point of this compound is between 86 - 88 degrees Celsius .Applications De Recherche Scientifique
Anticancer Activity
2-Benzyl-3-chloroquinoxaline: has been identified as a compound with potential anticancer properties. Quinoxaline derivatives are known to exhibit a range of biological activities, and their role in cancer treatment is significant due to their ability to interfere with various cellular pathways . The compound’s structure allows for interactions with DNA or proteins within cancer cells, potentially leading to the inhibition of cell proliferation and induction of apoptosis.
Antimicrobial Properties
The antimicrobial activity of quinoxaline derivatives, including 2-Benzyl-3-chloroquinoxaline , is well-documented. These compounds have been used to develop new antimicrobial agents that can combat resistant strains of bacteria and fungi . Their mechanism of action often involves the disruption of microbial cell wall synthesis or interference with essential enzymes.
Neuropharmacological Applications
Quinoxaline sulfonamides, a category that includes 2-Benzyl-3-chloroquinoxaline , have shown promise in neuropharmacology. They have been studied for their potential effects on central nervous system disorders, including as anticonvulsants and neuroprotective agents . Their ability to modulate neurotransmitter systems could make them valuable in treating conditions like epilepsy and neurodegenerative diseases.
Anti-inflammatory Uses
The anti-inflammatory potential of 2-Benzyl-3-chloroquinoxaline is another area of interest. Inflammation is a common pathway in many diseases, and quinoxaline derivatives can act on various inflammatory mediators to reduce swelling, pain, and other symptoms . This makes them candidates for the development of new anti-inflammatory drugs.
Antileishmanial Activity
Quinoxaline compounds have been explored for their antileishmanial activity, which is the ability to combat the protozoan parasites that cause leishmaniasis . 2-Benzyl-3-chloroquinoxaline may inhibit the growth of these parasites, offering a potential pathway for the development of new treatments for this neglected tropical disease.
Diuretic Effects
The diuretic effects of quinoxaline derivatives are another important application. These compounds can increase the excretion of urine, which is beneficial in conditions like hypertension and edema . 2-Benzyl-3-chloroquinoxaline could be used to synthesize new diuretic drugs with improved efficacy and fewer side effects.
Safety and Hazards
Mécanisme D'action
Target of Action
Quinoxalines, the core structure of this compound, are known to interact with various biological targets due to their versatile nature .
Mode of Action
Quinoxalines are known to undergo acid-catalyzed rearrangements, leading to biheterocyclic systems . This could potentially be a part of the interaction mechanism of 2-Benzyl-3-chloroquinoxaline with its targets.
Biochemical Pathways
Quinoxalines and their derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The molecular weight of 25472 g/mol suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body .
Result of Action
Quinoxalines and their derivatives have been found to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects . This suggests that 2-Benzyl-3-chloroquinoxaline may have similar effects.
Propriétés
IUPAC Name |
2-benzyl-3-chloroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c16-15-14(10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXFHFKGZGPZBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333185 | |
| Record name | 2-benzyl-3-chloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-3-chloroquinoxaline | |
CAS RN |
49568-78-7 | |
| Record name | 2-benzyl-3-chloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

